molecular formula C7H8N2OS B8756367 (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol

Cat. No. B8756367
M. Wt: 168.22 g/mol
InChI Key: WIYZSXHKFDEGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol is a useful research compound. Its molecular formula is C7H8N2OS and its molecular weight is 168.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

(3-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

InChI

InChI=1S/C7H8N2OS/c1-5-4-11-7-8-2-6(3-10)9(5)7/h2,4,10H,3H2,1H3

InChI Key

WIYZSXHKFDEGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(N12)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-Methylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester (Formula C-4) (1.93 g, 9.2 mmol) in dry THF (20 ml) at 0° was treated with LiAlH4 (12.3 mmols, 0.47 gms) and reacted at 25° for 2 hours. The reaction was quenched by serial additions of 2% aqueous.. THF (24 mL), 15% NAOH (0.47 mL), and 2% aqueous THF (1.5 mL). The suspension was filtered and the filtrate was concentrated to a white solid (1.48 gm). The solid was recrystallized from isopropanol to yield pure 3-Methylimidazo[2,1-b]thiazole-5-Methanol (FIG. C-5) (1.18 g), m.p. 161-162°.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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